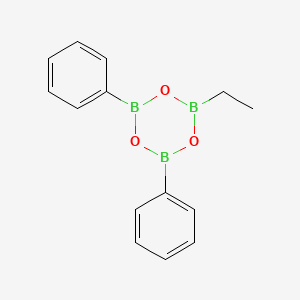
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound with the molecular formula C₁₄H₁₅B₃O₃. This compound is known for its unique structure, which includes a boroxine ring, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of phenylboronic acid with ethylboronic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to facilitate the formation of the boroxine ring. The reaction mixture is heated to a temperature of around 150°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature around 50°C.
Reduction: Lithium aluminum hydride, temperature around 0°C.
Substitution: Halogens or alkylating agents, temperature around 100°C.
Major Products
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted boroxines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with biological molecules through the boron atoms. The boron atoms can form stable complexes with biomolecules, leading to various biological effects. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenylboroxine: Similar structure but with three phenyl groups instead of two phenyl and one ethyl group.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Contains a triazine ring instead of a boroxine ring.
2,4,6-Trimethylboroxine: Similar boroxine ring but with three methyl groups instead of phenyl and ethyl groups.
Uniqueness
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of ethyl and phenyl groups attached to the boroxine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
942419-65-0 |
|---|---|
Molekularformel |
C14H15B3O3 |
Molekulargewicht |
263.7 g/mol |
IUPAC-Name |
2-ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C14H15B3O3/c1-2-15-18-16(13-9-5-3-6-10-13)20-17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
COQQQOCWQNSBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


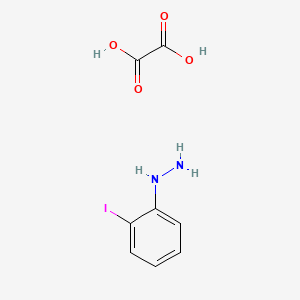
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
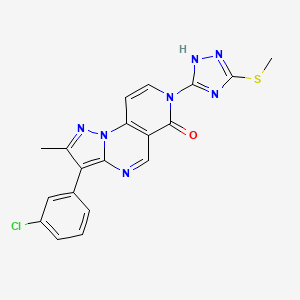
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
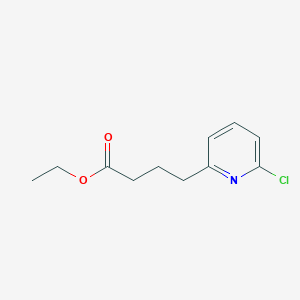

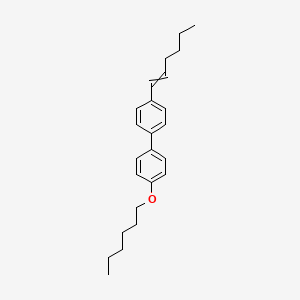
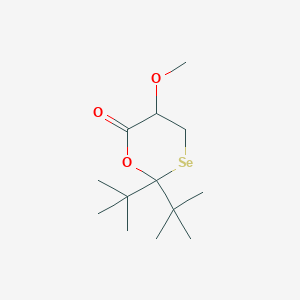
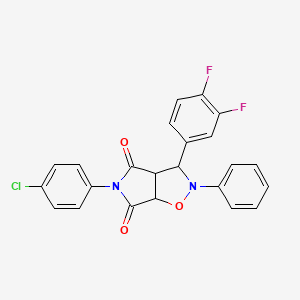
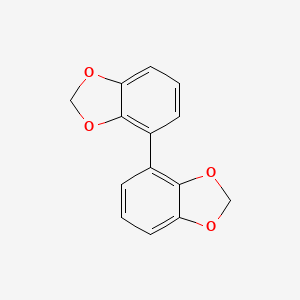

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
